molecular formula C9H15NO2 B14646989 Ethyl 5-cyano-4-methylpentanoate CAS No. 52162-21-7

Ethyl 5-cyano-4-methylpentanoate

Katalognummer: B14646989
CAS-Nummer: 52162-21-7
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: MZEHKKRVARSMQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-cyano-4-methylpentanoate is an organic compound with the molecular formula C9H15NO2 It is an ester derivative of pentanoic acid, characterized by the presence of a cyano group and a methyl group on the pentanoate chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 5-cyano-4-methylpentanoate can be synthesized through the esterification of 5-cyano-4-methylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-cyano-4-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-cyano-4-methylpentanoic acid and ethanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

    Hydrolysis: 5-cyano-4-methylpentanoic acid and ethanol.

    Reduction: 5-amino-4-methylpentanoic acid.

    Substitution: Corresponding substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-cyano-4-methylpentanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of ethyl 5-cyano-4-methylpentanoate depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the cyano group is converted to an amine group through the transfer of hydrogen atoms from the reducing agent.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 4-methylpentanoate: Similar structure but lacks the cyano group.

    Methyl 5-cyano-4-methylpentanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    5-cyano-4-methylpentanoic acid: The acid form of the compound without the ester group.

Uniqueness: this compound is unique due to the presence of both a cyano group and an ester group on the same molecule, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Eigenschaften

CAS-Nummer

52162-21-7

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

ethyl 5-cyano-4-methylpentanoate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)5-4-8(2)6-7-10/h8H,3-6H2,1-2H3

InChI-Schlüssel

MZEHKKRVARSMQA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC(C)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.